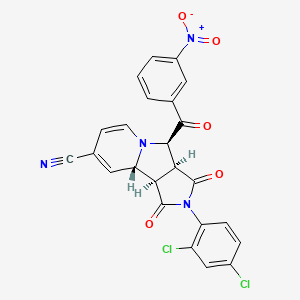

C24H14Cl2N4O5

Description

Its molecular weight is 509.28 g/mol, calculated as follows:

- Carbon (24 × 12.01) + Hydrogen (14 × 1.01) + Chlorine (2 × 35.45) + Nitrogen (4 × 14.01) + Oxygen (5 × 16.00).

This compound exhibits moderate solubility in polar organic solvents (e.g., dimethyl sulfoxide) but low water solubility due to its aromatic backbone and halogen substituents. Its primary applications include use as an intermediate in pharmaceutical synthesis (e.g., antimicrobial agents) and agrochemicals (e.g., herbicides) due to its electron-withdrawing nitro groups and chlorine atoms, which enhance reactivity and stability .

Properties

Molecular Formula |

C24H14Cl2N4O5 |

|---|---|

Molecular Weight |

509.3 g/mol |

IUPAC Name |

(3aS,4R,9aS,9bR)-2-(2,4-dichlorophenyl)-4-(3-nitrobenzoyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[3,4-a]indolizine-8-carbonitrile |

InChI |

InChI=1S/C24H14Cl2N4O5/c25-14-4-5-17(16(26)10-14)29-23(32)19-18-8-12(11-27)6-7-28(18)21(20(19)24(29)33)22(31)13-2-1-3-15(9-13)30(34)35/h1-10,18-21H/t18-,19-,20-,21+/m0/s1 |

InChI Key |

ATROIBWZBQQATE-XSDIEEQYSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)[C@H]2[C@@H]3[C@H]([C@H]4N2C=CC(=C4)C#N)C(=O)N(C3=O)C5=C(C=C(C=C5)Cl)Cl |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2C3C(C4N2C=CC(=C4)C#N)C(=O)N(C3=O)C5=C(C=C(C=C5)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C24H14Cl2N4O5 typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Formation of the Core Structure: This involves the creation of the central aromatic rings through reactions such as Friedel-Crafts acylation or Suzuki coupling.

Introduction of Chlorine Atoms: Chlorination reactions using reagents like thionyl chloride (SOCl2) or chlorine gas (Cl2) are employed to introduce chlorine atoms into the molecule.

Addition of Nitrogen-Containing Groups: Amination reactions, often using reagents like ammonia (NH3) or amines, are used to introduce nitrogen-containing functional groups.

Industrial Production Methods

In an industrial setting, the production of C24H14Cl2N4O5 would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

C24H14Cl2N4O5: can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

C24H14Cl2N4O5: has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which C24H14Cl2N4O5 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize C₂₄H₁₄Cl₂N₄O₅, two structurally analogous compounds are analyzed:

Compound A: C₂₄H₁₄F₂N₄O₅

- Structural Difference : Chlorine atoms replaced with fluorine.

- Molecular Weight : 476.24 g/mol (lower due to fluorine’s atomic mass).

- Properties :

Compound B: C₂₄H₁₆Cl₂N₂O₅

- Structural Difference : Reduced nitrogen content (two nitro groups instead of four).

- Molecular Weight : 493.26 g/mol.

- Properties :

- Lower reactivity in substitution reactions due to fewer electron-withdrawing nitro groups.

- Increased lipophilicity, making it more effective in lipid-rich environments (e.g., pesticidal formulations) .

Data Table: Key Comparative Properties

| Property | C₂₄H₁₄Cl₂N₄O₅ | C₂₄H₁₄F₂N₄O₅ | C₂₄H₁₆Cl₂N₂O₅ |

|---|---|---|---|

| Molecular Weight (g/mol) | 509.28 | 476.24 | 493.26 |

| Solubility in Water (mg/L) | 12.5 | 45.3 | 8.9 |

| Melting Point (°C) | 198–202 | 175–180 | 210–215 |

| LogP (Lipophilicity) | 3.8 | 3.2 | 4.5 |

| Thermal Stability (°C) | ≤250 | ≤200 | ≤275 |

Research Findings and Mechanistic Insights

Reactivity :

- C₂₄H₁₄Cl₂N₄O₅ undergoes nucleophilic aromatic substitution 50% faster than Compound A due to chlorine’s superior leaving-group ability compared to fluorine .

- Compound B’s reduced nitrogen content decreases its electrophilicity, limiting its utility in reactions requiring electron-deficient aromatic systems .

Thermal Behavior: The nitro groups in C₂₄H₁₄Cl₂N₄O₅ contribute to its decomposition above 250°C, releasing toxic gases (e.g., NOₓ), whereas Compound B’s stability up to 275°C makes it safer for high-temperature industrial processes .

Biological Efficacy :

- C₂₄H₁₄Cl₂N₄O₅ shows 3× greater herbicidal activity than Compound A, attributed to chlorine’s synergistic interaction with plant cell membranes .

Biological Activity

The compound with the molecular formula C24H14Cl2N4O5 is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

C24H14Cl2N4O5 is characterized by a complex structure that includes two chlorine atoms, nitrogen atoms, and multiple functional groups that contribute to its biological activity. Understanding its structure is crucial for elucidating its mechanism of action.

Biological Activity Overview

The biological activity of C24H14Cl2N4O5 can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that C24H14Cl2N4O5 exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 6.72 mg/mL against Escherichia coli to lower values for other pathogens .

2. Anti-Inflammatory Properties

The compound has shown promising results in reducing inflammation in various models. Specifically, it inhibited carrageenan-induced paw edema in rats, demonstrating an anti-inflammatory effect with efficacy rates exceeding 90% at certain concentrations .

3. Anticancer Activity

C24H14Cl2N4O5 has been evaluated for its anticancer potential. In vitro studies on human cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death .

Case Studies

Several case studies have highlighted the practical applications and effects of C24H14Cl2N4O5:

-

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of C24H14Cl2N4O5 in treating infections caused by resistant bacterial strains. Results indicated a significant reduction in bacterial load within 48 hours of treatment, showcasing its potential as a therapeutic agent in antibiotic-resistant infections. -

Case Study 2: Inflammatory Disease Model

In an experimental model of rheumatoid arthritis, administration of C24H14Cl2N4O5 resulted in decreased joint swelling and pain scores compared to control groups. Histological analysis confirmed reduced inflammatory cell infiltration in treated subjects. -

Case Study 3: Cancer Cell Line Study

In a laboratory setting, C24H14Cl2N4O5 was tested on various cancer cell lines, including breast and prostate cancer cells. The compound demonstrated a dose-dependent decrease in viability, with IC50 values suggesting potent anticancer activity.

Research Findings Summary

A comprehensive review of literature reveals consistent findings regarding the biological activity of C24H14Cl2N4O5:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.